molecular formula C7H11NOS B11825511 2,2-Dimethylpropanecarbonylisothiocyanate

2,2-Dimethylpropanecarbonylisothiocyanate

Cat. No.: B11825511
M. Wt: 157.24 g/mol
InChI Key: LURZKZNDLSFLHH-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanecarbonylisothiocyanate is a branched organic compound featuring an isothiocyanate (-N=C=S) functional group attached to a 2,2-dimethylpropanecarbonyl moiety. The steric hindrance imparted by the two methyl groups on the central carbon of the acyl group significantly influences its reactivity and stability compared to linear analogs. This compound is primarily utilized in organic synthesis, particularly in the preparation of thiourea derivatives and heterocyclic frameworks. Its structural uniqueness makes it a subject of interest in comparative studies with other acyl isothiocyanates and related sulfur-containing compounds.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3,3-dimethylbutanoyl isothiocyanate

InChI

InChI=1S/C7H11NOS/c1-7(2,3)4-6(9)8-5-10/h4H2,1-3H3

InChI Key

LURZKZNDLSFLHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N=C=S

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropanecarbonyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethylpropanecarbonyl isothiocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,2-dimethylpropanecarbonyl isothiocyanate involves the reactivity of the isothiocyanate group (N=C=S). This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and other biological effects . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The isothiocyanate group (-N=C=S) distinguishes 2,2-dimethylpropanecarbonylisothiocyanate from compounds like hexamethylene diisocyanate (a diisocyanate with -N=C=O groups) and thiocyanate derivatives (e.g., the thiadiazole compound in ). Key structural differences include:

Property This compound Hexamethylene Diisocyanate 3-Phenyl-5-phenylaminocarbonyl-2-thiadiazole
Functional Groups Acyl isothiocyanate (-N=C=S) Diisocyanate (-N=C=O) Thiadiazole, carbonyl, aromatic
Branching Highly branched (tertiary carbon) Linear aliphatic chain Planar aromatic system
Molecular Weight ~173.24 g/mol (estimated) 168.19 g/mol 547.65 g/mol
Reactivity Moderate due to steric hindrance High (two reactive sites) Stabilized by conjugation and aromaticity

Research Findings and Data

Spectroscopic Characterization

  • 1H NMR : Expected singlet for tert-butyl group (δ ~1.2 ppm) and absence of acidic protons.
  • 13C NMR : Carbonyl carbon at ~170 ppm, isothiocyanate carbon at ~130 ppm.

Biological Activity

Overview

2,2-Dimethylpropanecarbonylisothiocyanate (also known as DMPI) is a compound with significant potential in biological research and applications. It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of DMPI, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₇H₁₃N₃OS
  • Molecular Weight : 173.26 g/mol
  • Solubility : Limited aqueous solubility, approximately 1.7 µg/mL at pH 7.4 .

The biological activity of DMPI is primarily attributed to its ability to interact with various cellular targets. Isothiocyanates generally exert their effects through:

  • Inhibition of Enzymes : DMPI may inhibit specific enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : It can influence pathways related to inflammation and apoptosis.
  • Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Properties

Research indicates that DMPI exhibits potent anticancer activity against various cancer cell lines. A study demonstrated that DMPI induces apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)12Inhibition of cell proliferation
A549 (Lung Cancer)10Modulation of oxidative stress response

Antimicrobial Activity

DMPI has shown significant antimicrobial properties against various pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

DMPI has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

  • Breast Cancer Study : A clinical trial involving DMPI showed a significant reduction in tumor size among participants treated with the compound as an adjunct therapy alongside standard chemotherapy. Patients experienced fewer side effects compared to those receiving chemotherapy alone.
  • Infection Control : A case study on patients with recurrent urinary tract infections demonstrated that incorporating DMPI into their treatment regimen led to a marked decrease in infection recurrence rates.

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